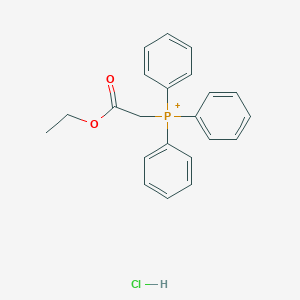
Carbethoxymethyl triphenylphosphonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is typically used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: Carbethoxymethyl triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with ethyl bromoacetate in situ in the same reaction vessel . This method effectively provides a one-pot preparation for the α-acylmethylenephosphorane from triphenylphosphine and allows facile incorporation of various esters.
Industrial Production Methods: The industrial production of this compound typically involves the use of large-scale reactors where triphenylphosphine and ethyl bromoacetate are reacted under controlled conditions to ensure high yield and purity. The reaction is carried out at elevated temperatures and may involve the use of solvents such as acetone to facilitate the reaction.
化学反応の分析
Types of Reactions: Carbethoxymethyl triphenylphosphonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a phosphonium salt with an amine group.
科学的研究の応用
Carbethoxymethyl triphenylphosphonium chloride has a wide range of scientific research applications, including:
Biology: The compound is used in the study of biological systems, particularly in the synthesis of biologically active molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of carbethoxymethyl triphenylphosphonium chloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The triphenylphosphonium group can stabilize positive charges, making it a useful intermediate in various organic reactions . The compound can also target specific molecular pathways, such as mitochondrial pathways, due to its ability to accumulate in mitochondria.
類似化合物との比較
Methoxymethyl triphenylphosphonium chloride: This compound has a similar structure but with a methoxy group instead of an ethoxy group.
Triphenylphosphonium bromide: Another similar compound where the chloride ion is replaced by a bromide ion.
Uniqueness: Carbethoxymethyl triphenylphosphonium chloride is unique due to its specific ethoxycarbonylmethyl group, which provides distinct reactivity and stability compared to other triphenylphosphonium compounds. This uniqueness makes it particularly useful in specific organic synthesis applications and research studies.
特性
分子式 |
C22H23ClO2P+ |
|---|---|
分子量 |
385.8 g/mol |
IUPAC名 |
(2-ethoxy-2-oxoethyl)-triphenylphosphanium;hydrochloride |
InChI |
InChI=1S/C22H22O2P.ClH/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1; |
InChIキー |
DJGHVEPNEJKZBF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



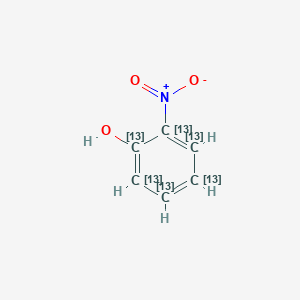
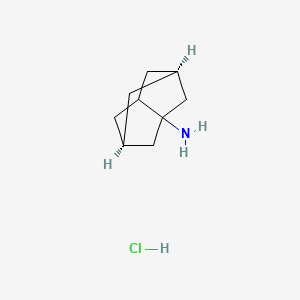
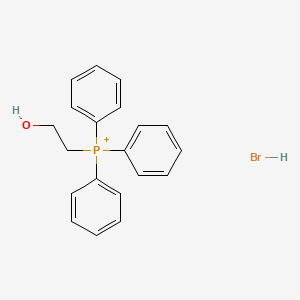


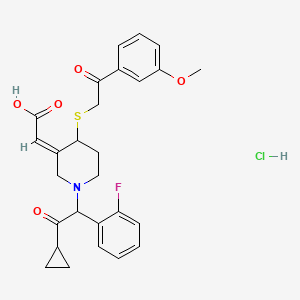
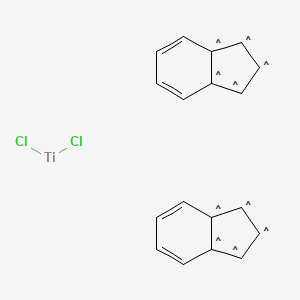
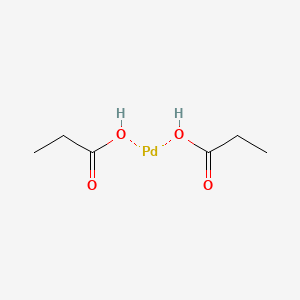
![1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12060958.png)
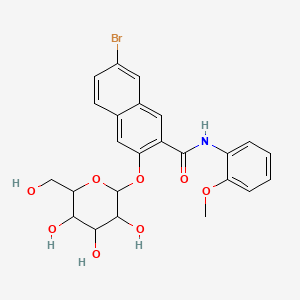
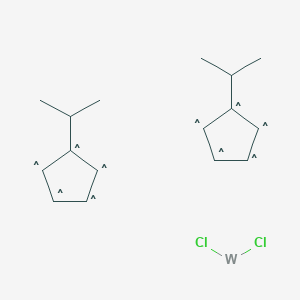
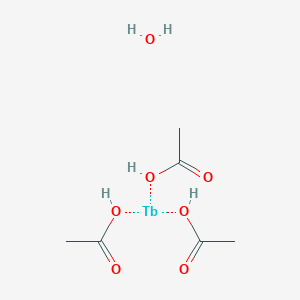
![[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol](/img/structure/B12060978.png)
